molecular formula C19H17F4NO3S B2605358 (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 2210053-73-7

(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No. B2605358
M. Wt: 415.4
InChI Key: XHBVGFSWVPLISJ-UHFFFAOYSA-N
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Description

The compound is an organofluorine compound, which is a compound containing at least one carbon-fluorine bond .


Chemical Reactions Analysis

I found a related synthesis process involving the preparation of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (IV) as the key intermediate .


Physical And Chemical Properties Analysis

I found information on a related compound, 2-(Trifluoromethyl)phenylacetic acid, which has a molecular formula of CHFO and an average mass of 204.146 Da .

Scientific Research Applications

Crystal Structure Analysis

Research into similar compounds has focused on their crystal structure and chemical properties. For instance, the study of the crystal structure of thiophene derivatives, which are chemically similar to the compound , has revealed a broad range of applications in material science and pharmaceuticals. These compounds have shown diverse biological activities and are used in various electronic and solar devices (Nagaraju et al., 2018).

Pharmacological Applications

A study on related compounds, such as P2X7 antagonists, has shown potential in the treatment of mood disorders. This indicates that structurally similar compounds might have significant pharmacological applications (Chrovian et al., 2018).

Fluorescent Properties

The synthesis and investigation of fluorinated compounds, which share structural similarities, have highlighted their importance in enhancing photostability and spectroscopic properties. These compounds find use in the development of novel fluorinated analogs of common fluorophores, impacting the fields of imaging and spectroscopy (Woydziak et al., 2012).

Molecular Structure and Properties

Research into compounds with similar structures, involving boric acid ester intermediates, has emphasized the importance of molecular structure analysis using methods like FTIR, NMR spectroscopy, and DFT studies. These studies are crucial in understanding the physicochemical properties of these compounds, which can be applied in various chemical and pharmaceutical contexts (Huang et al., 2021).

properties

IUPAC Name

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F4NO3S/c20-16-4-2-1-3-15(16)17-9-10-24(11-12-28(17,26)27)18(25)13-5-7-14(8-6-13)19(21,22)23/h1-8,17H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBVGFSWVPLISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone

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